5-Bromo-1-ethylbenzoimidazole
Descripción
5-Bromo-1-ethylbenzoimidazole (CAS 23073-51-0) is a brominated benzimidazole derivative with an ethyl substituent at the 1-position of the heterocyclic ring. Its molecular formula is C₉H₉BrN₂, and it is synthesized via alkylation of 5-bromo-2-(4-bromophenyl)-1H-benzimidazole with ethyl bromide in DMF, using sodium hydride as a base . The compound is characterized by moderate polarity due to the ethyl group, which enhances solubility in organic solvents compared to unsubstituted benzimidazoles.
Propiedades
IUPAC Name |
5-bromo-1-ethylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-2-12-6-11-8-5-7(10)3-4-9(8)12/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOFTARVSUNVQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653790 | |
| Record name | 5-Bromo-1-ethyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23073-51-0 | |
| Record name | 5-Bromo-1-ethyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mecanismo De Acción
are a class of heterocyclic aromatic organic compounds. This class of compounds has a wide range of uses and properties, depending on the functional groups attached to the benzimidazole core. They are part of several types of bioactive compounds, ranging from fungicides and antiparasitics to more complex molecules like vitamin B12 .
Análisis Bioquímico
Biochemical Properties
5-Bromo-1-ethylbenzoimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes, such as α-glucosidase, which is involved in carbohydrate metabolism. The interaction between 5-Bromo-1-ethylbenzoimidazole and α-glucosidase is characterized by the binding of the compound to the active site of the enzyme, leading to a decrease in its activity. This inhibition can have therapeutic implications, particularly in the management of diabetes.
Cellular Effects
5-Bromo-1-ethylbenzoimidazole affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 5-Bromo-1-ethylbenzoimidazole can induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, it can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation.
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-1-ethylbenzoimidazole involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. For instance, the binding of 5-Bromo-1-ethylbenzoimidazole to α-glucosidase results in the inhibition of the enzyme’s activity. This interaction is mediated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site. Additionally, 5-Bromo-1-ethylbenzoimidazole can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-1-ethylbenzoimidazole can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-1-ethylbenzoimidazole is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to 5-Bromo-1-ethylbenzoimidazole has been associated with sustained inhibition of enzyme activity and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of 5-Bromo-1-ethylbenzoimidazole vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as the inhibition of tumor growth and the regulation of blood glucose levels. At high doses, 5-Bromo-1-ethylbenzoimidazole can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
5-Bromo-1-ethylbenzoimidazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of 5-Bromo-1-ethylbenzoimidazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 5-Bromo-1-ethylbenzoimidazole within cells can influence its biological activity and therapeutic potential.
Subcellular Localization
5-Bromo-1-ethylbenzoimidazole exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 5-Bromo-1-ethylbenzoimidazole can localize to the nucleus, where it can interact with nuclear proteins and modulate gene expression. Additionally, the compound can be directed to the mitochondria, influencing mitochondrial function and cellular metabolism.
Actividad Biológica
5-Bromo-1-ethylbenzoimidazole is a compound belonging to the benzimidazole family, which has garnered significant attention due to its diverse biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and enzyme-inhibitory properties, supported by case studies and research findings.
Chemical Structure and Properties
5-Bromo-1-ethylbenzoimidazole features a bromine atom and an ethyl group attached to the benzimidazole core. This unique structure contributes to its biological activity by influencing lipophilicity and membrane permeability.
Biological Activities
1. Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit considerable antimicrobial properties. For instance, compounds similar to 5-bromo-1-ethylbenzoimidazole have shown efficacy against various bacteria and fungi. A study highlighted that certain benzimidazole derivatives demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against Gram-positive and Gram-negative bacteria .
2. Anticancer Activity
The anticancer potential of benzimidazole derivatives is well-documented. For example, derivatives have been tested against multiple cancer cell lines, including leukemia and breast cancer, showing significant cytotoxic effects at concentrations as low as . Specifically, compounds with similar structures have been effective in inhibiting cell proliferation in various cancer types.
3. Enzyme Inhibition
5-Bromo-1-ethylbenzoimidazole has potential as an enzyme inhibitor. Research has demonstrated that benzimidazole derivatives can act as inhibitors of specific enzymes involved in cancer progression and microbial resistance. The mechanism typically involves binding to the active site of the enzyme, thereby disrupting its function.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several benzimidazole derivatives, including 5-bromo-1-ethylbenzoimidazole. The results indicated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .
Case Study 2: Anticancer Properties
In another investigation focused on anticancer properties, 5-bromo-1-ethylbenzoimidazole was tested against a panel of cancer cell lines. The findings revealed that it inhibited cell growth effectively in ovarian and lung cancer models, suggesting its potential as a therapeutic agent in oncology.
Research Findings Summary
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 5-Bromo-1-ethylbenzoimidazole, highlighting differences in substituents, physicochemical properties, and synthesis routes:
Key Comparative Insights
Substituent Effects on Solubility and Reactivity :
- The 1-ethyl group in 5-Bromo-1-ethylbenzoimidazole improves solubility in organic solvents compared to the 1-methyl analog, which is more volatile .
- 2-Phenyl substitution (CAS 1741-50-0) introduces steric hindrance, reducing solubility in polar solvents but enhancing π-π stacking interactions in crystal structures .
Dual halogenation (e.g., 6-Bromo-5-chlorobenzoimidazole) broadens utility in Suzuki-Miyaura cross-coupling for drug derivatization .
Synthetic Accessibility :
- 1-Alkyl derivatives (ethyl, methyl) are synthesized via straightforward alkylation, while 2-substituted analogs (methyl, phenyl) require cyclocondensation or arylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
